

Panaxydol: A Comprehensive Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Panaxydol*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Panaxydol, a naturally occurring polyacetylene found in the roots of *Panax ginseng*, has garnered significant scientific interest due to its potent biological activities, including anticancer and neuroprotective effects. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and key biological signaling pathways of **Panaxydol**. Detailed summaries of its spectral data, along with established protocols for its isolation and chemical synthesis, are presented to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Identification

Panaxydol is a C₁₇ polyacetylene characterized by a terminal vinyl group, two conjugated triple bonds, a secondary alcohol, and an epoxide ring. The naturally occurring isomer has been identified as (3R,9R,10S)-9,10-epoxy-1-heptadecene-4,6-diyn-3-ol.

Table 1: Chemical Identifiers of **Panaxydol**

Identifier	Value
IUPAC Name	(3R)-8-[(2R,3S)-3-heptyloxiran-2-yl]oct-1-en-4,6-diyn-3-ol[1]
Molecular Formula	C ₁₇ H ₂₄ O ₂ [1]
Molecular Weight	260.37 g/mol [2]
CAS Number	72800-72-7[1]
Stereochemistry	3R, 9R, 10S[2]

Physicochemical Properties

Panaxydol is an oily substance at room temperature. Its solubility and other physical properties are crucial for its handling, formulation, and biological activity studies.

Table 2: Physicochemical Properties of **Panaxydol**

Property	Value	Source
Physical State	Oil	[3]
Boiling Point (Predicted)	397.8 ± 32.0 °C	[4]
Density (Predicted)	0.999 ± 0.06 g/cm ³	[4]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[4]
Optical Rotation ([α] _D)	While the specific optical rotation for the natural (3R,9R,10S)-isomer of Panaxydol is not explicitly stated in the reviewed literature, a closely related synthetic stereoisomer, (9R,10S)-epoxyheptadecan-4,6-diyn-3-one, exhibits a value of -69.0° (c 1.0, CHCl ₃). This suggests a significant levorotatory nature for compounds with the (9R,10S) configuration.	[5]

Spectroscopic Data

The structural elucidation of **Panaxydol** has been confirmed through various spectroscopic techniques. Detailed ¹H and ¹³C NMR data have been reported in the literature, allowing for the unambiguous identification of the molecule and its stereoisomers.

Table 3: Summary of NMR Spectral Data for **Panaxydol**

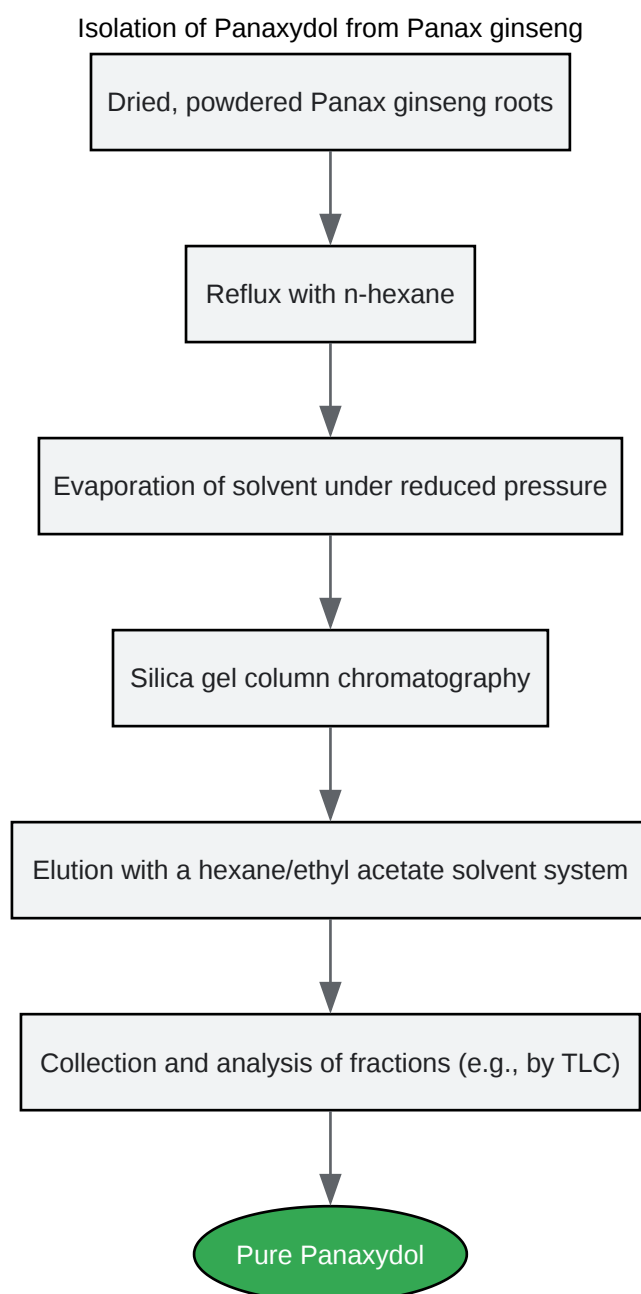
Nucleus	Key Chemical Shifts (δ , ppm) and Coupling Constants (J, Hz)	Reference for Detailed Data
^1H -NMR	The spectrum is characterized by signals corresponding to the terminal vinyl protons, the methine proton of the secondary alcohol, protons adjacent to the epoxide ring, and the aliphatic chain protons. Specific chemical shifts and coupling constants are detailed in the cited literature.	[6] [7]
^{13}C -NMR	The spectrum shows distinct signals for the acetylenic carbons, the carbons of the vinyl group, the carbon bearing the hydroxyl group, the epoxide carbons, and the carbons of the heptyl side chain. Full spectral assignments can be found in the referenced publications.	[5]

Experimental Protocols

Isolation from *Panax ginseng*

A standard protocol for the isolation and purification of **Panaxydol** from dried ginseng roots is as follows:

Experimental Workflow for **Panaxydol** Isolation



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Caption: Workflow for the isolation and purification of **Panaxydol**.

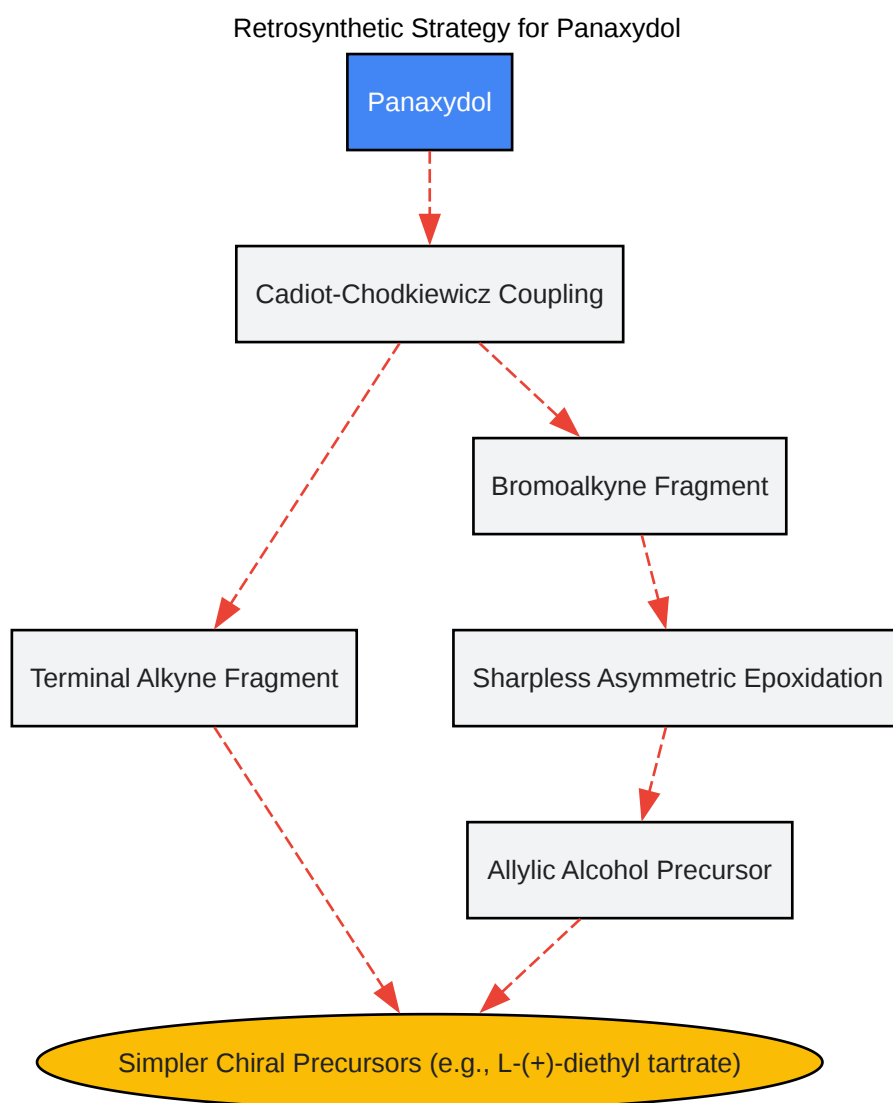
- Extraction: Dry, powdered roots of Panax ginseng are subjected to reflux extraction with a non-polar solvent such as n-hexane.
- Concentration: The resulting extract is concentrated under reduced pressure to yield a crude oily residue.

- **Chromatography:** The crude extract is then purified using silica gel column chromatography.
- **Elution and Isolation:** Elution with a gradient of hexane and ethyl acetate allows for the separation of **Panaxydol** from other constituents. Fractions are collected and analyzed (e.g., by thin-layer chromatography) to isolate the pure compound.

Chemical Synthesis

The total synthesis of **Panaxydol** and its stereoisomers has been achieved through multi-step synthetic routes. A common strategy involves the coupling of two key fragments, often utilizing the Cadiot-Chodkiewicz reaction, followed by stereoselective epoxidation, such as the Sharpless asymmetric epoxidation.

Retrosynthetic Analysis of **Panaxydol**



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Caption: A general retrosynthetic approach for the synthesis of **Panaxydol**.

A key publication outlines a strategy starting from L-(+)-diethyl tartrate to establish the required stereocenters. The synthesis involves the creation of a chiral terminal alkyne and a chiral bromoalkyne fragment, which are then coupled. The stereochemistry of the epoxide is often introduced via a Sharpless asymmetric epoxidation of a corresponding allylic alcohol precursor.

Biological Activities and Signaling Pathways

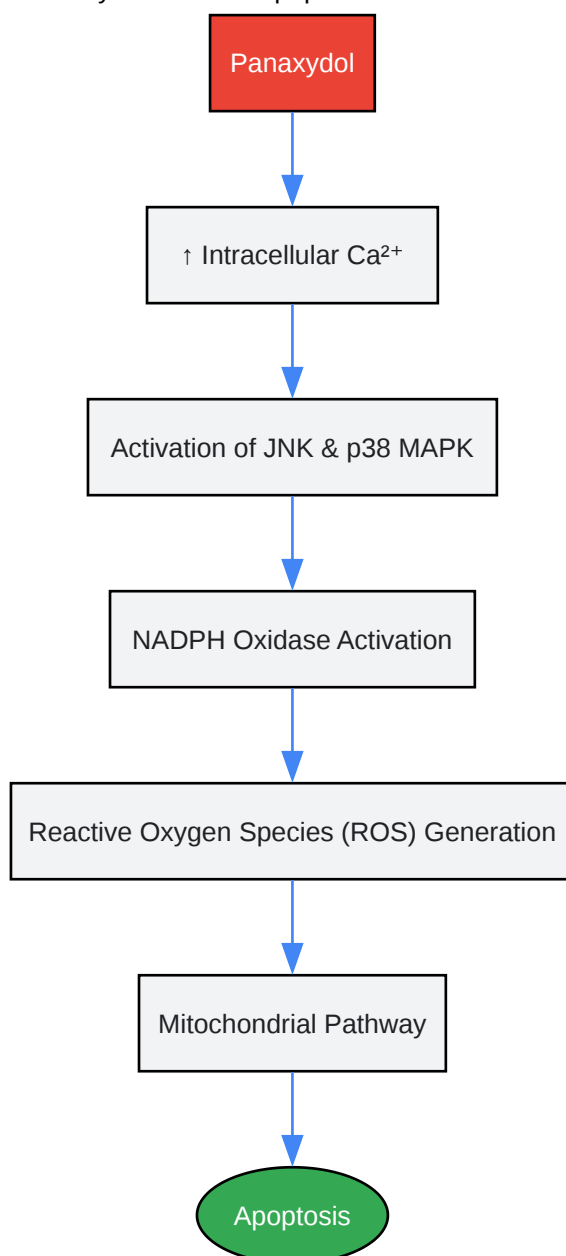
Panaxydol exhibits significant biological effects, primarily investigated in the contexts of cancer and neuroscience.

Anticancer Activity: Induction of Apoptosis

Panaxydol has been shown to induce apoptosis in various cancer cell lines. The proposed mechanism involves an increase in intracellular calcium levels, which in turn activates JNK and p38 MAPK signaling pathways. This leads to the activation of NADPH oxidase and the generation of reactive oxygen species (ROS), ultimately triggering the mitochondrial apoptotic cascade.

Signaling Pathway of **Panaxydol**-Induced Apoptosis

Panaxydol-Induced Apoptosis in Cancer Cells



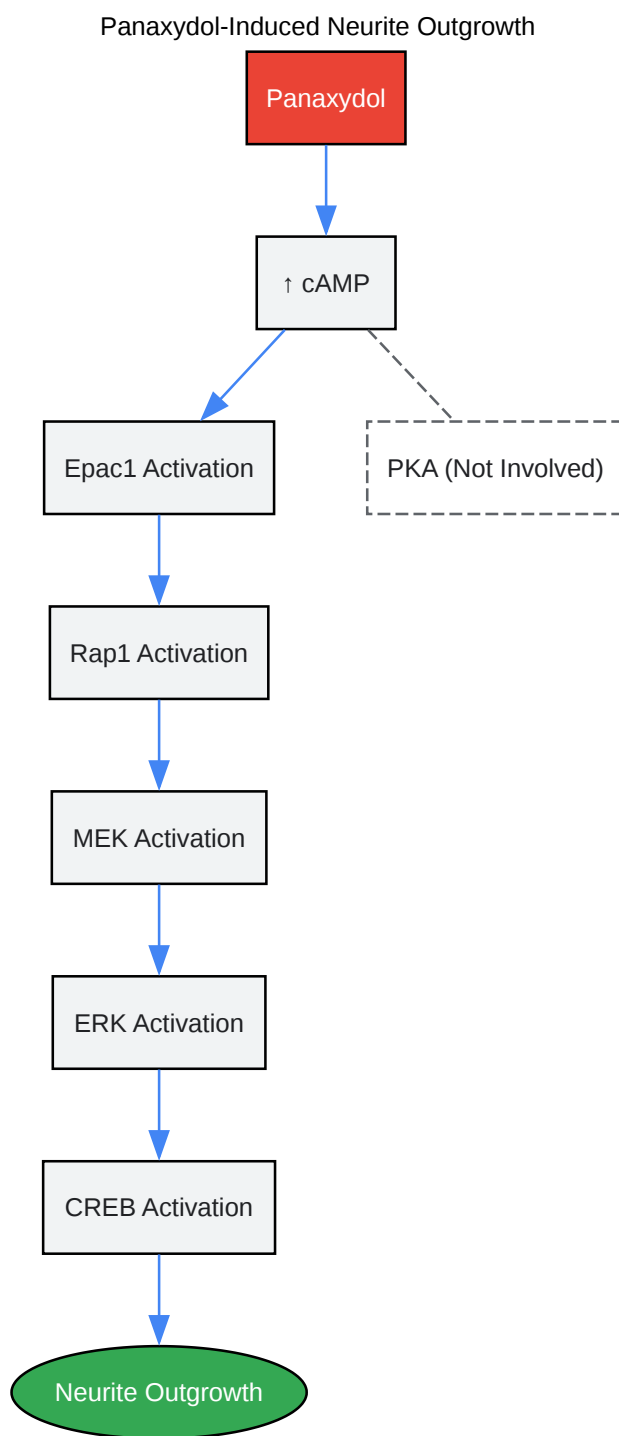
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Caption: Signaling cascade of **Panaxydol** leading to apoptosis.

Neuroprotective and Neurotrophic Effects

In neuronal cell models, such as PC12 cells, **Panaxydol** promotes neurite outgrowth, suggesting potential for nerve regeneration. This effect is mediated through a distinct signaling pathway that involves the elevation of cyclic AMP (cAMP). Unlike many cAMP-mediated processes, **Panaxydol**'s action is independent of Protein Kinase A (PKA). Instead, it proceeds through the activation of Exchange protein directly activated by cAMP 1 (Epac1), which subsequently activates the Rap1-MEK-ERK-CREB signaling cascade.

Signaling Pathway of **Panaxydol**-Induced Neurite Outgrowth



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Caption: PKA-independent signaling pathway for **Panaxydol**'s neurotrophic effects.

Conclusion

Panaxydol stands out as a promising bioactive natural product with well-defined chemical characteristics and significant therapeutic potential. This guide provides a foundational resource for researchers, consolidating key data on its structure, properties, and mechanisms of action. Further investigation into its pharmacology, pharmacokinetics, and safety profile is warranted to explore its full potential in drug development.

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References

- 1. researchgate.net [researchgate.net]
- 2. Synthesis of panax acetylenes: chiral syntheses of acetylpanaxydol, PQ-3 and panaxydiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Complete ¹H-NMR and ¹³C-NMR spectral assignment of five malonyl ginsenosides from the fresh flower buds of Panax ginseng - PMC [pmc.ncbi.nlm.nih.gov]
- 6. First total synthesis of optically active panaxydol, a potential antitumor agent isolated from Panax ginseng - East China Normal University [pure.ecnu.edu.cn:443]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- To cite this document: BenchChem. [Panaxydol: A Comprehensive Technical Guide to its Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b150440#chemical-structure-and-properties-of-panaxydol]

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